

# Protocol for in vivo microdialysis with Atomoxetine hydrochloride.

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## Compound of Interest

**Compound Name:** *N,N*-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine;hydrochloride

**Cat. No.:** B1675567

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## Protocol for In Vivo Microdialysis with Atomoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Application Note and Protocol

This document provides a comprehensive protocol for conducting in vivo microdialysis experiments to assess the effects of Atomoxetine hydrochloride on extracellular neurotransmitter levels in the rodent brain, with a specific focus on the medial prefrontal cortex (mPFC). Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).<sup>[1][2]</sup> In vivo microdialysis is a widely used technique to measure endogenous and exogenous compounds in the extracellular fluid of living animals.<sup>[3]</sup>

### Overview of the Experimental Procedure

This protocol outlines the methodology for stereotaxic surgery for guide cannula implantation, followed by the insertion of a microdialysis probe and subsequent collection of dialysate samples for the analysis of norepinephrine and dopamine. The procedure culminates in the

analysis of these neurotransmitters using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

## Experimental Animals

The most commonly used animal model for this type of study is the adult male Sprague-Dawley rat.<sup>[1]</sup> The specific strain, age, and weight of the animals should be consistent throughout the study to ensure reproducibility.

## Materials and Reagents

- Atomoxetine hydrochloride: To be dissolved in sterile 0.9% saline.
- Anesthetics: A suitable anesthetic cocktail for rodent surgery (e.g., ketamine/xylazine).
- Artificial Cerebrospinal Fluid (aCSF): For perfusion. The composition should mimic the ionic concentration of the brain's extracellular fluid.
- Microdialysis Probes: Commercially available probes such as the CMA 11 or CMA 12 are suitable for use in the central nervous system.<sup>[2][4]</sup>
- Guide Cannulae: Corresponding guide cannulae for the chosen microdialysis probes (e.g., CMA 12 guide cannulae).<sup>[5]</sup>
- HPLC-ECD System: Equipped with a C18 column and an electrochemical detector for the analysis of norepinephrine and dopamine.<sup>[6][7]</sup>
- Stereotaxic Apparatus: For accurate implantation of the guide cannula.
- Surgical Instruments: Standard surgical tools for rodent surgery.

## Experimental Protocol

- Anesthetize the rat using an appropriate anesthetic protocol.
- Secure the animal in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.

- Drill a small hole in the skull above the target brain region, the medial prefrontal cortex (mPFC).
- The stereotaxic coordinates for the mPFC in adult rats, based on the Paxinos and Watson rat brain atlas, are typically: Anterior/Posterior (AP): +3.2 mm from Bregma; Medial/Lateral (ML):  $\pm 0.8$  mm from the midline; Dorsal/Ventral (DV): -2.0 mm from the dura mater.[8]
- Slowly lower the guide cannula to the target DV coordinate.
- Secure the guide cannula to the skull using dental cement and surgical screws.
- Insert a dummy cannula into the guide to keep it patent.
- Allow the animal to recover from surgery for at least 48 hours before the microdialysis experiment.
- On the day of the experiment, gently restrain the rat and remove the dummy cannula.
- Insert the microdialysis probe through the guide cannula. The probe's membrane should extend into the mPFC.
- Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.
- Perfuse the probe with aCSF at a constant flow rate.
- Allow a stabilization period for the probe and the tissue to equilibrate.
- Collect baseline dialysate samples to determine the basal levels of norepinephrine and dopamine.
- Administer Atomoxetine hydrochloride (a typical dose is 3 mg/kg, i.p.).[1]
- Continue to collect dialysate samples at regular intervals post-administration to monitor the changes in neurotransmitter levels.
- Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using an HPLC-ECD system.

- The mobile phase composition and the potential of the electrochemical detector should be optimized for the detection of catecholamines.[\[6\]](#)[\[7\]](#)[\[9\]](#)
- Quantify the neurotransmitter levels by comparing the peak areas of the samples to those of known standards.

## Data Presentation

The quantitative data obtained from the microdialysis experiments should be summarized in tables for clear comparison.

Parameter	Value	Reference
Animal Model	Adult Male Sprague-Dawley Rat	<a href="#">[1]</a>
Brain Region	Medial Prefrontal Cortex (mPFC)	<a href="#">[5]</a>
Stereotaxic Coordinates	AP: +3.2, ML: $\pm 0.8$ , DV: -2.0 (from Bregma)	<a href="#">[8]</a>
Drug Administered	Atomoxetine hydrochloride	<a href="#">[1]</a>
Dose	3 mg/kg, intraperitoneal (i.p.)	<a href="#">[1]</a>

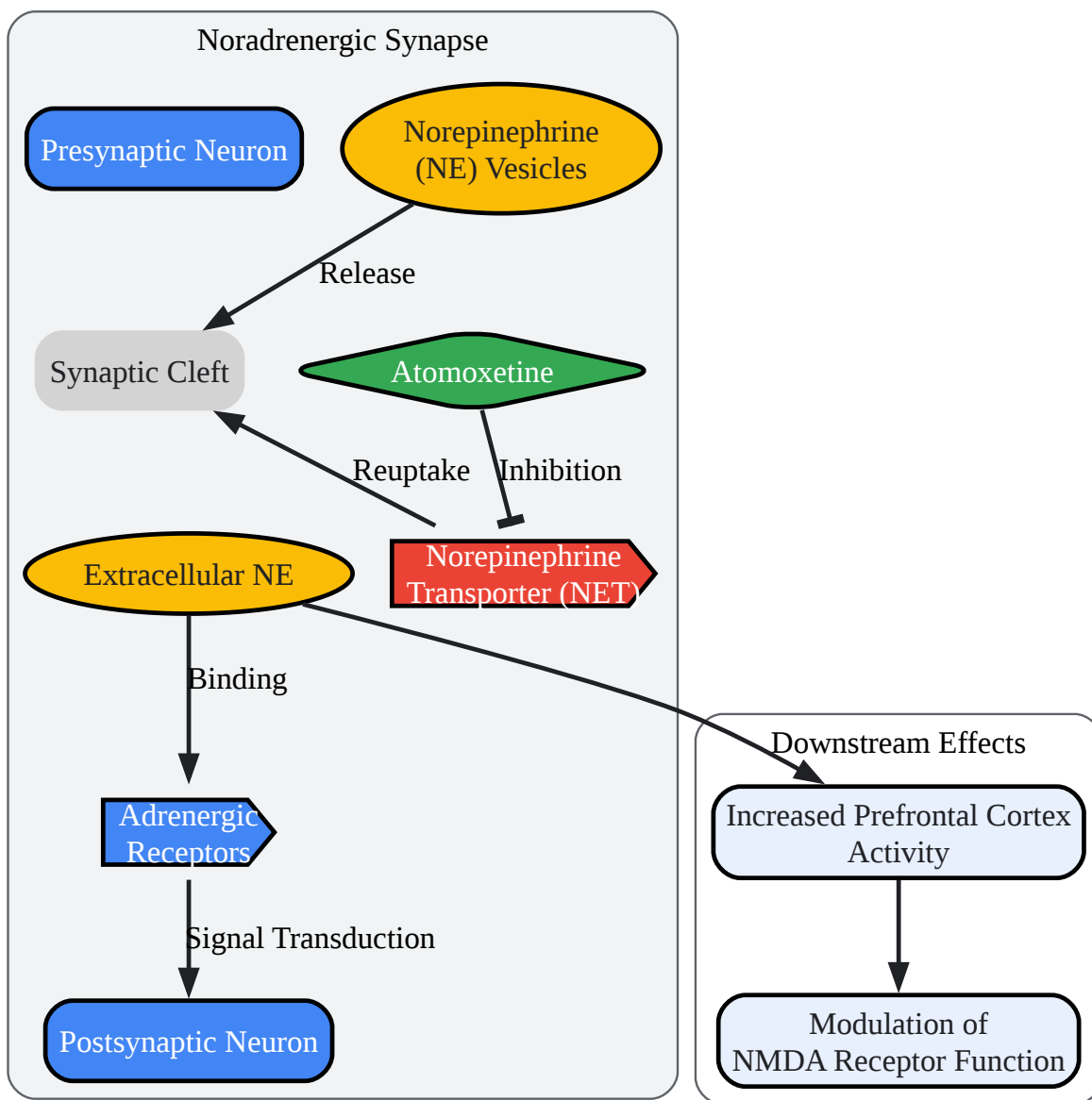
Neurotransmitter	Baseline Concentration (pg/ $\mu$ L)	Peak Concentration Post-Atomoxetine (pg/ $\mu$ L)	Fold Increase	Reference
Norepinephrine	Data to be obtained from specific studies	Data to be obtained from specific studies	~3-fold	<a href="#">[2]</a> <a href="#">[10]</a>
Dopamine	Data to be obtained from specific studies	Data to be obtained from specific studies	~3-fold	<a href="#">[2]</a> <a href="#">[10]</a>

## Visualizations



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Caption: A flowchart illustrating the major steps of the in vivo microdialysis protocol with atomoxetine.



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Caption: The signaling pathway of atomoxetine, highlighting the inhibition of the norepinephrine transporter.

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